molecular formula C15H15NOS B12575698 3-[(Propan-2-yl)oxy]-10H-phenothiazine CAS No. 633700-94-4

3-[(Propan-2-yl)oxy]-10H-phenothiazine

Cat. No.: B12575698
CAS No.: 633700-94-4
M. Wt: 257.4 g/mol
InChI Key: JOKBOTWSKLYLAW-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)oxy]-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yl)oxy]-10H-phenothiazine typically involves the reaction of phenothiazine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:

[ \text{Phenothiazine} + \text{Isopropyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yl)oxy]-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Propan-2-yl)oxy]-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yl)oxy]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to its therapeutic effects. For example, in the context of antipsychotic activity, it may act as an antagonist at dopamine receptors, thereby reducing the symptoms of psychosis.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Known for its antipsychotic properties.

Uniqueness

3-[(Propan-2-yl)oxy]-10H-phenothiazine is unique due to the presence of the isopropoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may enhance its efficacy or reduce side effects compared to other phenothiazine derivatives.

Properties

CAS No.

633700-94-4

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

3-propan-2-yloxy-10H-phenothiazine

InChI

InChI=1S/C15H15NOS/c1-10(2)17-11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16-13/h3-10,16H,1-2H3

InChI Key

JOKBOTWSKLYLAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC3=CC=CC=C3S2

Origin of Product

United States

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